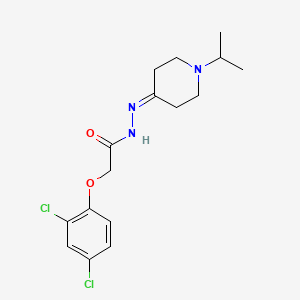![molecular formula C19H25NO2 B6125612 1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol), commonly known as BINOL, is a chiral compound that has been extensively used in asymmetric catalysis. It was first synthesized in 1972 by Noyori and his team, and since then, it has become a popular ligand for various catalytic reactions.
Mecanismo De Acción
The mechanism of action of BINOL-based catalysts is still not fully understood. However, it is believed that the chiral environment created by the BINOL ligand plays a crucial role in controlling the stereochemistry of the reaction. The BINOL ligand can interact with the substrate through hydrogen bonding, pi-stacking, and other non-covalent interactions, leading to the formation of a highly selective and efficient catalyst.
Biochemical and physiological effects:
BINOL has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BINOL-based catalysts have several advantages for lab experiments, including high selectivity, high efficiency, and easy recovery of the catalyst. However, they also have some limitations, including the high cost of the ligand, the difficulty of synthesizing some BINOL derivatives, and the limited scope of reactions that can be catalyzed by BINOL-based catalysts.
Direcciones Futuras
There are several future directions for research on BINOL. One area of interest is the development of new BINOL derivatives with improved catalytic properties. Another area is the application of BINOL-based catalysts in new types of reactions, such as C-H activation and asymmetric photoredox catalysis. Finally, there is a need for more research on the biochemical and physiological effects of BINOL and its derivatives, as well as their potential applications in medicine and biotechnology.
Conclusion:
In conclusion, BINOL is a chiral compound that has found extensive use in asymmetric catalysis. It has been synthesized through a number of methods and has been shown to be highly effective in a range of reactions. BINOL-based catalysts have several advantages for lab experiments, but also have some limitations. Future research on BINOL will focus on the development of new derivatives, the application of BINOL-based catalysts in new types of reactions, and the study of its biochemical and physiological effects.
Métodos De Síntesis
BINOL can be synthesized through a number of methods, including the Noyori method, the Arndt-Eistert method, and the Ugi reaction. The most commonly used method is the Noyori method, which involves the reaction of 4,4'-dichlorobenzophenone with isopropanol in the presence of a base and a chiral amine catalyst.
Aplicaciones Científicas De Investigación
BINOL has been widely used in asymmetric catalysis, including in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of optically active polymers and materials. BINOL-based catalysts have been shown to be highly effective in a range of reactions, including hydrogenation, epoxidation, and aldol reactions.
Propiedades
IUPAC Name |
1-[2-hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(21)12-20(13-16(2)22)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16,21-22H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXWTATDWYAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)